molecular formula C26H36N2O9 B8058535 Antimycin A3 CAS No. 58239-09-1

Antimycin A3

Katalognummer: B8058535
CAS-Nummer: 58239-09-1
Molekulargewicht: 520.6 g/mol
InChI-Schlüssel: PVEVXUMVNWSNIG-PDPGNHKXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

1. Anticancer Activity Against Colorectal Cancer

  • Study Findings : Novel open-chain analogs of Antimycin A3 have been synthesized and evaluated for their cytotoxic effects on colorectal cancer cell lines (HCT-116). These analogs demonstrated enhanced anticancer activity compared to the original compound, with IC50 values ranging from 35 to 47 µM. This suggests that structural modifications can significantly improve therapeutic efficacy .

2. Induction of Apoptosis in Lung Cancer

  • Mechanism : Research has shown that this compound can inhibit the growth of human pulmonary adenocarcinoma (A549) cells by inducing cell cycle arrest and apoptosis. Treatment with concentrations between 2-100 µM resulted in significant growth inhibition over 72 hours, highlighting its potential as a therapeutic agent against lung cancer .

3. Targeting Laryngeal Cancer

  • Cytotoxicity Studies : Open-chain analogs of this compound have also been tested against laryngeal cancer cells (HEP-2), showing improved anticancer activity with IC50 values between 31.6 and 46.3 µM. These findings support the development of this compound derivatives as promising candidates for laryngeal cancer treatment .

Case Studies

Study Cancer Type Findings IC50 (µM)
Arsianti et al. (2015)ColorectalOpen-chain analogs showed greater activity than this compound35-47
Han et al. (2008)LungInduced apoptosis and cell cycle arrest in A549 cellsNot specified
In Silico Study (2017)LaryngealOpen-chain analogs exhibited enhanced cytotoxicity against HEP-2 cells31.6-46.3

Molecular Docking Studies

In silico molecular docking studies have been conducted to evaluate the binding affinity of this compound and its analogs to anti-apoptotic proteins like Bcl-2 family members (Bcl-xL and Mcl-1). These studies suggest that modifications to the chemical structure can enhance binding interactions, thereby improving apoptotic induction in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Antimycin A3 is similar to other antimycin compounds, such as Antimycin A1 and Antimycin A2, in its structure and inhibitory activity . it is unique in its specific binding affinity and the extent of its inhibitory effects on the electron transport chain . Other similar compounds include UK-2A, B, C, and D, which also inhibit electron transport at complex III but differ in their chemical structure and specific inhibitory activities .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique mechanism of action and ability to undergo various chemical reactions make it a valuable tool for studying mitochondrial function and developing potential therapeutic agents.

Biologische Aktivität

Antimycin A3 is a natural compound isolated from Streptomyces species, recognized for its significant biological activity, particularly in cancer research. This article explores its mechanisms of action, efficacy against various cancer cell lines, and its potential as a therapeutic agent.

Overview of this compound

This compound is part of a family of compounds known as antimycin antibiotics, which are characterized by their ability to inhibit mitochondrial respiration. Specifically, this compound inhibits the electron transport chain at complex III (ubiquinol-cytochrome c oxidoreductase), disrupting ATP production and inducing apoptosis in sensitive cells .

The primary mechanism through which this compound exerts its effects involves:

  • Inhibition of Mitochondrial Respiration : By blocking complex III, this compound leads to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production, which can induce oxidative stress and cell death .
  • Induction of Apoptosis : this compound has been shown to selectively induce apoptosis in cancer cells expressing high levels of anti-apoptotic proteins like Bcl-2. The compound interacts with the Bcl-2 homology domain 3 (BH3)-binding groove, promoting mitochondrial membrane permeabilization and subsequent release of pro-apoptotic factors .

Case Studies and Research Findings

  • Breast Cancer Cells :
    • This compound demonstrated an IC50 value of approximately 50 µM against HeLa cells, indicating its potential as an anti-cancer agent targeting Bcl-2 overexpression .
    • In a study focusing on breast cancer, analogs of this compound were designed to enhance binding affinity to Bcl-2 proteins, showing improved cytotoxicity compared to the parent compound .
  • Laryngeal Cancer Cells :
    • Open-chain analogs of this compound exhibited superior anticancer activity against HEP-2 laryngeal cancer cells, with IC50 values ranging from 31.6 µM to 46.3 µM. This suggests that structural modifications can enhance the therapeutic potential of this compound derivatives .
  • Mechanistic Studies :
    • Research indicated that this compound treatment leads to a concentration-dependent reduction in c-Myc protein levels in specific cancer cell lines, further implicating its role in modulating key oncogenic pathways through ROS induction .

Comparative Analysis of this compound and Its Analogues

CompoundTarget Cancer TypeIC50 (µM)Mechanism of Action
This compoundHeLa (Cervical)50Inhibits complex III; induces apoptosis via Bcl-2 pathway
Open-chain AnalogsHEP-2 (Laryngeal)31.6 - 46.3Enhanced binding to Bcl-2; increased cytotoxicity
RespirantinMCF-7 (Breast)< 10Stronger cytotoxicity due to structural differences

Eigenschaften

IUPAC Name

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEVXUMVNWSNIG-PDPGNHKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037189
Record name Antimycin A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116095-17-1, 522-70-3, 58239-09-1
Record name Antimycin A3b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimycin A3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Antimycin A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTIMYCIN A3B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Purothionin AII
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antimycin A3
Reactant of Route 2
Reactant of Route 2
Antimycin A3
Reactant of Route 3
Reactant of Route 3
Antimycin A3
Reactant of Route 4
Reactant of Route 4
Antimycin A3
Reactant of Route 5
Antimycin A3
Reactant of Route 6
Antimycin A3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.